(7-Methoxybenzofuran-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

PDE4 inhibition Kinase probe development Anti-inflammatory research

This compound uniquely integrates a PDE4-critical 7-methoxybenzofuran pharmacophore with a kinase-competent pyridazin-3-yloxy motif via a 4-substituted piperidine linker. Unlike unsubstituted or 3-substituted analogs, it preserves the binding elements required for PDE4B/PDE4D inhibition and offers unexplored SAR vectors for α-glucosidase and kinase selectivity profiling. Direct confirmatory assays are essential.

Molecular Formula C19H19N3O4
Molecular Weight 353.378
CAS No. 1448126-17-7
Cat. No. B2641426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Methoxybenzofuran-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
CAS1448126-17-7
Molecular FormulaC19H19N3O4
Molecular Weight353.378
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)OC4=NN=CC=C4
InChIInChI=1S/C19H19N3O4/c1-24-15-5-2-4-13-12-16(26-18(13)15)19(23)22-10-7-14(8-11-22)25-17-6-3-9-20-21-17/h2-6,9,12,14H,7-8,10-11H2,1H3
InChIKeyWWNWVNSNVIQURA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (7-Methoxybenzofuran-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone (CAS 1448126-17-7): A Dual Benzofuran-Pyridazine Research Scaffold


(7-Methoxybenzofuran-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone (CAS 1448126-17-7) is a synthetic small molecule (MW 353.38, C₁₉H₁₉N₃O₄) that integrates a 7-methoxybenzofuran carbonyl group, a piperidine linker, and a pyridazin-3-yloxy substituent [1]. The 7-methoxybenzofuran substructure is a recognized pharmacophore in phosphodiesterase 4 (PDE4) inhibition, where it can serve as a replacement for the classical 3,4-dialkoxyphenyl moiety found in inhibitors such as rolipram and RP 73401 [2]. The pyridazinyloxy-piperidine motif is a recurring building block in kinase-focused and anti-proliferative compound libraries, including those disclosed in patent literature from the Sloan-Kettering Institute for Cancer Research [3].

Why Generic Substitution of (7-Methoxybenzofuran-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone Fails: Structural Specificity Matters


Close analogs that alter any one of the three pharmacophoric elements—the 7-methoxy group on the benzofuran, the pyridazin-3-yloxy attachment at the piperidine 4-position, or the carbonyl linker—can exhibit profoundly different biological profiles. The 7-methoxy substitution on the benzofuran is critical for PDE4 inhibitory potency; the unsubstituted benzofuran or alternative alkoxy placements consistently yield inferior IC₅₀ values [1]. Similarly, the pyridazin-3-yloxy regioisomer at the piperidine 3-position introduces conformational differences that alter target engagement. Benzofuran-pyridazine hybrids lacking the 7-methoxy group (e.g., benzofuran-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone, CAS not assigned) are structurally incapable of recapitulating the PDE4B/PDE4D inhibition profile documented for 7-methoxybenzofuran-containing compounds [2]. Generic substitution without preserving all three structural features risks loss of the specific binding interactions that this scaffold was designed to achieve.

(7-Methoxybenzofuran-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone: Comparator-Based Quantitative Evidence for Procurement Decisions


Structural Differentiation: 7-Methoxybenzofuran Plus Pyridazin-3-yloxy Piperidine Versus Single-Scaffold Analogs

This compound uniquely combines a 7-methoxybenzofuran-2-carbonyl group with a 4-(pyridazin-3-yloxy)piperidine moiety. The 7-methoxybenzofuran substructure has been validated as a dialkoxyphenyl replacement in PDE4 inhibitors, where it achieved PDE4 IC₅₀ values in the low nanomolar range (compound 4e: PDE4B IC₅₀ = 10.0 nM, PDE4D IC₅₀ = 15.2 nM) [1]. The pyridazin-3-yloxy piperidine motif, disclosed in the Sloan-Kettering pyridazinone-furan patent portfolio, is associated with anti-proliferative activity against cancer cell lines [2]. In contrast, compounds containing only one of these two pharmacophores—such as 1-(benzofuran-2-ylcarbonyl)piperidine (CAS 77509-75-2), which lacks the pyridazin-3-yloxy group entirely—do not engage the same target space and are used primarily as serotonin reuptake modulators .

PDE4 inhibition Kinase probe development Anti-inflammatory research

PDE4 Inhibitory Potential of the 7-Methoxybenzofuran Pharmacophore: Cross-Scaffold Evidence

The 7-methoxybenzofuran substructure present in the target compound has been quantitatively validated in a PDE4 inhibitor program. Compound 4e, a 7-methoxybenzofuran derivative, demonstrated PDE4B IC₅₀ = 10.0 nM and PDE4D IC₅₀ = 15.2 nM, with improved oral bioavailability (F = 66%) and half-life (t₁/₂ = 2.0 h) compared with lead compounds FCPR16 and Z19153 [1]. Earlier work established that the 7-methoxybenzofuran unit can replace the 3,4-dialkoxyphenyl group in PDE4 inhibitors, but the substitution is context-dependent: when paired with a pyrrolidin-2-one surrogate, activity was enhanced relative to the parent scaffold, whereas pairing with other surrogates led to substantial reductions in potency [2]. The target compound incorporates this PDE4-competent 7-methoxybenzofuran motif, but the specific contribution of the pyridazin-3-yloxy piperidine partner to PDE4 activity has not been experimentally determined.

PDE4 inhibition Hepatic sepsis Anti-inflammatory Oral bioavailability

Benzofuran-Pyridazine Scaffold Validation: α-Glucosidase and β-Galactosidase Inhibition

A series of novel benzofuran-pyridazine derivatives, structurally related to the target compound, demonstrated remarkable inhibitory potential against α-glucosidase and β-galactosidase enzymes [1]. Compound 6c from this series inhibited α-glucosidase with an IC₅₀ value of 12.95 ± 2.35 μM [2]. While the target compound differs in its specific substitution pattern (7-methoxy on benzofuran and pyridazin-3-yloxy at piperidine 4-position vs. alternative benzofuran-pyridazine connectivity in the published series), the shared benzofuran-pyridazine core establishes precedent for enzyme inhibitory activity. By contrast, pyridazinone derivatives lacking the benzofuran moiety (e.g., simple 4,5-disubstituted pyridazinones) typically exhibit different selectivity profiles and generally weaker activity against these carbohydrate-processing enzymes.

α-Glucosidase inhibition Antidiabetic research β-Galactosidase inhibition Molecular docking

Regioisomeric Differentiation: Piperidine 4-Position Versus 3-Position Pyridazin-3-yloxy Attachment

The target compound attaches the pyridazin-3-yloxy group at the piperidine 4-position, while a closely related analog, benzofuran-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone, places the identical substituent at the piperidine 3-position [1]. This regioisomeric difference alters the spatial orientation of the pyridazine ring relative to the benzofuran carbonyl, which can affect binding pocket complementarity. In a structurally related imidazo[1,2-b]pyridazine series (US9777004), the (3R)-piperidin-3-yloxy attachment yielded MNK1 IC₅₀ values of 28 nM and 53 nM depending on assay conditions [2]. No equivalent data exist for the 4-substituted regioisomer in this specific target class. The 4-substitution in the target compound may confer different steric and electronic properties that could translate into altered isoform selectivity or pharmacokinetic behavior compared with the 3-substituted congeners.

Kinase inhibition MNK1/MNK2 Conformational analysis Structure-activity relationship

(7-Methoxybenzofuran-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone: Evidence-Backed Research and Industrial Application Scenarios


PDE4-Targeted Anti-Inflammatory Drug Discovery

The 7-methoxybenzofuran substructure is a validated PDE4 pharmacophore. Compound 4e, a 7-methoxybenzofuran derivative, demonstrated PDE4B IC₅₀ = 10.0 nM, PDE4D IC₅₀ = 15.2 nM, oral bioavailability F = 66%, and hepatoprotective efficacy in a murine hepatic sepsis model [1]. The target compound can serve as a novel scaffold for PDE4 inhibitor optimization, where the pyridazin-3-yloxy piperidine appendage may modulate isoform selectivity (PDE4B vs. PDE4D) or improve physicochemical properties relative to the published 4e series. Researchers should perform confirmatory PDE4 enzymatic assays to quantify the target compound's intrinsic activity, as direct data for this specific molecule are not yet available in the public domain.

Kinase Probe Development Using a Dual Benzofuran-Pyridazine Scaffold

The pyridazin-3-yloxy piperidine motif appears in kinase-targeted patent literature, including compounds with nanomolar MNK1 inhibitory activity (IC₅₀ = 28–53 nM) [2]. The Sloan-Kettering pyridazinone-furan patent portfolio (US20100210649, EP2518063B1) explicitly claims furan- and pyridazinone-containing compounds for proliferative disease treatment [3]. The target compound, combining both a furan-derived benzofuran and a pyridazin-3-yloxy group, is well-positioned for kinase selectivity profiling. Its 4-substituted piperidine regioisomerism provides a structurally distinct entry point compared with the more common 3-substituted analogs, potentially offering differential kinase selectivity.

α-Glucosidase Inhibitor Lead Generation for Metabolic Disorders

The benzofuran-pyridazine hybrid class has demonstrated α-glucosidase inhibition with IC₅₀ values as low as 12.95 μM, outperforming the clinical inhibitor acarbose [4]. The target compound's unique 7-methoxy substitution on the benzofuran ring and the pyridazin-3-yloxy attachment at the piperidine 4-position represent unexplored SAR vectors within this chemotype. Procurement is warranted for laboratories engaged in carbohydrate-processing enzyme inhibitor discovery, particularly those seeking to diversify beyond the substitution patterns explored in the Boukharsa et al. (2022) series.

Chemical Biology Tool for Multi-Target Polypharmacology Studies

The compound's three distinct pharmacophoric elements—7-methoxybenzofuran (PDE4-competent), pyridazinyloxy (kinase-competent), and the piperidine linker—create an opportunity for polypharmacology research. Unlike single-target tool compounds that engage only one target class, this scaffold may simultaneously modulate PDE4, kinases, and carbohydrate-processing enzymes, depending on substitution pattern [1][2][4]. This multi-target potential is structurally distinct from simpler benzofuran-piperidine analogs (e.g., CAS 77509-75-2) that lack the pyridazine appendage. Confirmatory broad-panel profiling is essential before any polypharmacology claims can be substantiated.

Quote Request

Request a Quote for (7-Methoxybenzofuran-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.